3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative characterized by a six-membered heterocyclic ring with two carbonyl groups at positions 2 and 2. The compound features a thiophen-2-ylmethyl substituent at position 6 and an ethyl group at position 3 (Figure 1). This structural motif places it within a broader class of pyrimidine derivatives known for their diverse pharmacological and material science applications, including kinase inhibition and enzyme modulation .
Properties
IUPAC Name |
3-ethyl-6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-10(14)7-8(12-11(13)15)6-9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJTZCALZNSCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds in the tetrahydropyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit the growth of various bacteria and fungi. The presence of the thiophene moiety enhances this activity due to its electron-rich nature, which may interact favorably with microbial cell membranes .
Anticancer Properties
Studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation. Specifically, 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown promise in preclinical models against certain cancer types by disrupting cellular signaling pathways critical for tumor growth .
CNS Activity
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Research has indicated that similar structures can modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects in animal models. This potential application could be significant for developing new treatments for neurological disorders .
Agricultural Applications
Pesticidal Properties
The compound's unique structure may confer insecticidal or fungicidal properties. Preliminary studies suggest that tetrahydropyrimidines can disrupt the metabolic processes of pests or pathogens, making them viable candidates for developing new agrochemicals. The incorporation of thiophene enhances these effects by increasing the lipophilicity of the compounds, allowing better penetration into biological membranes .
Herbicide Development
Research into the herbicidal potential of similar compounds has shown that they can inhibit specific enzymatic pathways in plants. This suggests that 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione could be explored as a lead compound for designing selective herbicides that target unwanted flora while preserving crop health .
Material Science Applications
Polymer Chemistry
The incorporation of 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The thiophene ring can contribute to improved conductivity and flexibility in organic electronic applications, making it a candidate for use in organic photovoltaics and sensors .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physical and Spectral Properties
Melting Points :
Spectroscopic Data :
Pharmacological and Material Science Relevance
- Target Compound: Potential applications in kinase inhibition or antimicrobial agents, inferred from the activity of analogs like 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, which is explored for drug development .
- Analog 14c : Exhibits moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) .
- Analog 2 : Demonstrates anti-inflammatory activity in murine models, with IC₅₀ values comparable to ibuprofen .
Biological Activity
3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with various substituents. The presence of the thiophene moiety is significant as it often contributes to biological activity through interactions with biological targets.
Antimicrobial Properties
Several studies have reported the antimicrobial effects of tetrahydropyrimidine derivatives. For instance, compounds similar to 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione have shown activity against various bacterial strains. In a comparative study, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has indicated that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range . The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.
The biological activity of 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways : It may affect pathways related to cell survival and apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
In one study, a series of tetrahydropyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the thiophene ring significantly enhanced antimicrobial activity. The compound under review was among those with promising results .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of tetrahydropyrimidines revealed that 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
